Saxalin

Vue d'ensemble

Description

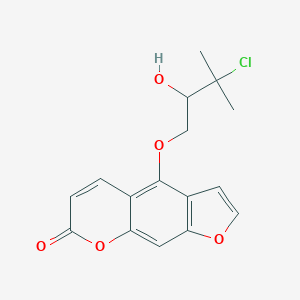

Saxalin is a furocoumarin compound derived from the roots of Angelica saxatilis Furocoumarins are a class of organic compounds that consist of a furan ring fused with a coumarin structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Saxalin can be synthesized through the extraction of the roots of Angelica saxatilis. The process involves the isolation of the compound using chromatographic techniques . The specific synthetic routes and reaction conditions for this compound are not extensively documented in the literature.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale extraction and purification processes. These methods would need to be optimized for efficiency and yield, ensuring the consistent production of high-purity this compound.

Analyse Des Réactions Chimiques

Types of Reactions: Saxalin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the furan or coumarin rings.

Substitution: Substitution reactions can occur at various positions on the furan or coumarin rings.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution Reagents: Halogens and other electrophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the this compound molecule.

Applications De Recherche Scientifique

Scientific Research Applications

Saxalin's chemical properties have made it a subject of interest in several scientific domains:

- Biological Research : this compound has been investigated for its potential effects on aquatic ecosystems, particularly in the context of salmon populations in Sakhalin. Research conducted by the Sakhalin Branch of the Federal State Budget Scientific Institution has utilized this compound to study genetic variations among salmon species, which is critical for conservation efforts and understanding biodiversity in the region .

- Environmental Monitoring : The compound has been employed in hydroacoustic investigations to monitor fish populations and assess the health of aquatic environments. This application is vital for tracking changes due to climate change and human activities, such as poaching and habitat destruction .

- Forestry Studies : Recent studies have incorporated this compound in remote sensing applications to estimate forest characteristics in Sakhalin. Utilizing machine learning algorithms with satellite data, researchers have been able to analyze forest health and timber stock, which is crucial for sustainable forestry management .

Case Study 1: Salmon Population Genetics

A study conducted by researchers at SakhNIRO focused on the genetic analysis of pink and chum salmon populations using this compound-derived markers. The study aimed to identify genetically unique populations and understand gene flow barriers among river systems. Key findings included:

- Identification of eight microsatellite loci that differentiate salmon populations.

- Preliminary results indicated a healthy genetic diversity among sampled populations, essential for breeding programs and conservation strategies .

Case Study 2: Environmental Impact Assessments

Another significant application of this compound was demonstrated in a project assessing the impact of oil spills on aquatic life. Researchers used this compound to establish baseline concentrations of polycyclic hydrocarbons in fish tissues:

- The study involved sampling fish from various locations affected by oil extraction activities.

- Results indicated that water quality parameters remained within acceptable limits, ensuring the survival of sensitive species like the Sakhalin taimen .

Data Tables

The following table summarizes key research findings related to this compound's applications:

Mécanisme D'action

The mechanism of action of saxalin involves its interaction with various molecular targets and pathways. This compound can intercalate into DNA, leading to the formation of DNA adducts upon exposure to ultraviolet light. This interaction can result in the inhibition of DNA replication and transcription, ultimately leading to cell death. This compound’s phototoxic properties make it a potential candidate for photodynamic therapy .

Comparaison Avec Des Composés Similaires

Psoralen: Like saxalin, psoralen is a furocoumarin that intercalates into DNA and forms adducts upon ultraviolet light exposure.

Bergapten: Another furocoumarin with similar phototoxic properties.

Imperatorin: A furocoumarin with potential therapeutic applications.

Uniqueness of this compound: this compound is unique due to its specific chemical structure and the presence of a chlorine atom, which distinguishes it from other furocoumarins . This unique structure may contribute to its distinct chemical and biological properties.

Activité Biologique

Saxalin, a compound derived from the Sakhalin willow (Salix sachalinensis), has garnered attention due to its diverse biological activities. This article provides an in-depth analysis of its pharmacological properties, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.

Chemical Composition

This compound is a meroterpenoid, a class of compounds characterized by their unique structural features and biological activities. The chemical structure of this compound includes various functional groups that contribute to its biological efficacy.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Studies have shown that it effectively inhibits the growth of bacteria such as Staphylococcus aureus and Salmonella spp.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Salmonella spp. | 20 µg/mL |

These findings suggest that this compound could be a valuable candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

2. Cytotoxicity

Research indicates that this compound possesses cytotoxic effects against several cancer cell lines, including:

- K562 (chronic myelogenous leukemia)

- MCF-7 (breast cancer)

- Hela (cervical cancer)

The cytotoxicity of this compound is quantified using IC50 values, which represent the concentration required to inhibit cell growth by 50%. The observed IC50 values for this compound against various cancer cell lines are as follows:

| Cell Line | IC50 (µM) |

|---|---|

| K562 | 0.19 |

| MCF-7 | 1.5 |

| Hela | 3.2 |

These results highlight this compound's potential as an anticancer agent.

3. Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and enzymes. In vitro studies show that it significantly reduces the production of nitric oxide (NO) in activated macrophages, indicating its potential use in treating inflammatory diseases.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Enzymatic Activity: this compound inhibits key enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Modulation of Signaling Pathways: It affects various signaling pathways, including NF-κB and MAPK pathways, which are crucial in regulating immune responses and cell proliferation.

Case Studies

Several studies have been conducted to evaluate the pharmacological effects of this compound:

- Study on Antimicrobial Effects: A study published in MDPI demonstrated that this compound exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, supporting its use as a natural preservative in food products .

- Cytotoxicity Assessment: A comprehensive assessment revealed that this compound significantly inhibited the proliferation of cancer cells in vitro, with ongoing studies exploring its efficacy in vivo .

- Anti-inflammatory Research: Recent research indicated that this compound could modulate immune responses effectively, reducing inflammation markers in animal models .

Propriétés

IUPAC Name |

4-(3-chloro-2-hydroxy-3-methylbutoxy)furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO5/c1-16(2,17)13(18)8-21-15-9-3-4-14(19)22-12(9)7-11-10(15)5-6-20-11/h3-7,13,18H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPHPWCUVCZXUEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60957566 | |

| Record name | 4-(3-Chloro-2-hydroxy-3-methylbutoxy)-7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60957566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36150-06-8 | |

| Record name | Saxalin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036150068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(3-Chloro-2-hydroxy-3-methylbutoxy)-7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60957566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.